1-(4-ethylphenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one
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Overview
Description
1-(4-ethylphenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylphenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of appropriate nitrile and amidoxime precursors under acidic or basic conditions.
Coupling with pyridazinone: The oxadiazole intermediate can then be coupled with a pyridazinone derivative through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl3).
Introduction of the 4-ethylphenyl group: This step might involve a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:
Scaling up the reactions: Using larger reactors and continuous flow systems.
Purification techniques: Employing crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylphenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: KMnO4, CrO3
Reducing agents: H2/Pd-C, sodium borohydride (NaBH4)
Catalysts: AlCl3 for Friedel-Crafts reactions, Pd/C for hydrogenation
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Bind to active sites: Inhibit enzyme activity by binding to the active site.
Modulate receptor activity: Act as an agonist or antagonist at specific receptors.
Disrupt cellular pathways: Interfere with signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methylphenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one
- 1-(4-chlorophenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one
Uniqueness
1-(4-ethylphenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.
Properties
IUPAC Name |
1-(4-ethylphenyl)-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-2-13-3-5-15(6-4-13)24-12-9-16(25)17(22-24)19-21-18(23-26-19)14-7-10-20-11-8-14/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJYPBIFGFCIAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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